2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol
Overview
Description
The compound “2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol” is a derivative of the compound “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline”. The latter is an isoquinoline that is 1,2,3,4-tetrahydroisoquinoline substituted by methoxy groups at positions 6 and 7. It has a role as a plant metabolite and is a member of isoquinolines, an aromatic ether, a diether, and an isoquinoline alkaloid .
Molecular Structure Analysis
The molecular structure of “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline”, a related compound, has been described in detail . It has a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol . The IUPAC name is 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . The exact molecular structure of “this compound” is not specified in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline”, have been described . It has a molecular weight of 193.24 g/mol and a molecular formula of C11H15NO2 . The exact physical and chemical properties of “this compound” are not specified in the available resources.Scientific Research Applications
Structure Analysis and Synthesis
- The crystal structure of three stereoisomers of a closely related compound, 1,1'-(propane-1,3-diyl)-bis-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) hydrochloride, has been analyzed. This study provides insights into the absolute configuration and conformation of these isomers (Wouters et al., 2010).
- A compound similar to 2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol demonstrated significant inotropic effects on cardiomyocytes, indicating its potential in cardiovascular research (Khushmatov et al., 2020).
Molecular Configurations
- Research on the Hofmann exhaustive methylation of a related analgesic compound led to insights into the molecular configuration of certain isoquinoline derivatives (Rheiner & Brossi, 1962).
- The structure of an oxaziridine derivative, which is a chiral precursor in the synthesis of some natural products, has been determined. This compound is structurally related to this compound (Czarnocki & Maurin, 1993).
Chemical Synthesis and Reactions
- Studies on the synthesis of 8,9-dialkoxy-substituted tetrahydrobenz[h] isoquinolines, which are structurally related to the compound of interest, provide insights into the chemical reactions and synthesis pathways of similar compounds (Zee-Cheng et al., 1972).
- Research on the synthesis and conformational analysis of stereoisomeric isoquinoline derivatives provides valuable information on the conformational properties of similar compounds (Sohár et al., 1992).
Properties
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-18-12-5-9-3-4-15-14(10(7-16)8-17)11(9)6-13(12)19-2/h5-6,10,14-17H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMRPMDONPSTSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C(CO)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546964 | |
Record name | 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98661-42-8 | |
Record name | 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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